Cas no 400607-33-2 ((9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid)

(9-Hexyl-9-pentyl-9H-fluoren-2-yl)boronic acid is a fluorene-based boronic acid derivative, primarily utilized as a key intermediate in organic synthesis and cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structure, featuring a fluorenyl core with hexyl and pentyl substituents, enhances solubility in organic solvents while maintaining reactivity. The boronic acid functional group enables efficient formation of carbon-carbon bonds, making it valuable in constructing complex molecules for pharmaceuticals, materials science, and optoelectronics. The alkyl chains improve stability and handling compared to simpler fluorenyl boronic acids. This compound is particularly useful in synthesizing conjugated polymers or small-molecule architectures requiring precise functionalization. Proper storage under inert conditions is recommended to preserve its reactivity.
(9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid structure
400607-33-2 structure
Product Name:(9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid
CAS No:400607-33-2
MF:C23H31BO2
MW:350.302047014236
MDL:MFCD22581216
CID:1511880
PubChem ID:22348459
Update Time:2025-06-08

(9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (9-Hexyl-9-pentyl-9H-fluoren-2-yl)boronic acid
    • 9,9-Di-n-pentylfluorene-2-boronic acid
    • CS-0175005
    • (9,9-Dipentylfluoren-2-yl)boronic acid
    • (9,9-Dipentyl-9H-fluoren-2-yl)boronicacid
    • (9,9-Dipentyl-9H-fluoren-2-yl)boronic acid
    • 400607-33-2
    • SCHEMBL5502877
    • (9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid
    • MDL: MFCD22581216
    • Inchi: 1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3
    • InChI Key: VCMFLHIBNVHQOD-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC2C3C=CC=CC=3C(C=2C=1)(CCCCC)CCCCC)O

Computed Properties

  • Exact Mass: 350.2417104g/mol
  • Monoisotopic Mass: 350.2417104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

(9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid Pricemore >>

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Additional information on (9-hexyl-9-pentyl-9h-fluoren-2-yl)boronic Acid

Introduction to (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid (CAS No. 400607-33-2)

(9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid, identified by the CAS number 400607-33-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The unique structural features of this compound, particularly its fluorene backbone substituted with hexyl and pentyl groups, endow it with distinct chemical properties that make it valuable in various applications.

The fluorene moiety is a well-documented aromatic system known for its rigidity, high thermal stability, and excellent electronic properties. These characteristics make fluorene-based compounds particularly useful in the development of organic light-emitting diodes (OLEDs), semiconductors, and other advanced materials. In the case of (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid, the introduction of hexyl and pentyl side chains further enhances its solubility and processability, making it more amenable to solution-based fabrication techniques.

Boronic acids are renowned for their role as key intermediates in pharmaceutical synthesis. They participate in transition-metal-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures. The boronic acid functional group can be readily converted into other boron-containing derivatives or directly incorporated into larger molecules through coupling reactions. This versatility has made boronic acids indispensable tools in drug discovery and development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing drug efficacy and bioavailability. The presence of fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity, making fluorinated molecules attractive candidates for therapeutic applications. The structure of (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid incorporates fluorine indirectly through its fluorene core, which may contribute to its pharmacological potential.

One of the most compelling applications of this compound is in the context of photopharmacology—a emerging discipline that leverages light-responsive drugs to achieve precise temporal and spatial control over therapeutic effects. The fluorene scaffold is inherently photosensitive, allowing for the design of molecules that can be activated or deactivated upon exposure to specific wavelengths of light. This property has opened up new avenues for treating neurological disorders, cancer, and other diseases where targeted drug delivery is critical.

Current research is exploring the use of (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid as a building block for developing novel phototherapeutic agents. For instance, studies have demonstrated its utility in creating photoactivatable protease inhibitors, which can selectively degrade disease-causing proteins upon light stimulation. Such approaches hold promise for conditions where traditional small-molecule drugs struggle to reach target sites due to biological barriers.

The synthesis of this compound involves multi-step organic transformations, starting from commercially available precursors such as 2-bromofluorene and alkyl halides. The introduction of hexyl and pentyl groups requires careful selection of reagents and reaction conditions to ensure high yield and purity. Palladium-catalyzed cross-coupling reactions are typically employed to construct the desired carbon-carbon bonds, while protecting group strategies are necessary to handle the sensitive boronic acid functionality.

In industrial settings, the production of (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid must adhere to stringent quality control measures to meet pharmaceutical standards. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity. These methods ensure that the final product meets the rigorous requirements for use in drug development or advanced material applications.

The compound's potential extends beyond pharmaceuticals into the realm of materials science. Fluorene-based polymers are known for their exceptional charge transport properties, making them suitable for organic electronics. By incorporating boronic acid functionalities into these polymers, researchers can develop materials with tunable optoelectronic characteristics. Such materials could revolutionize technologies ranging from flexible displays to solar cells.

Recent studies have also investigated the use of this compound in bioconjugation chemistry. Boronic acids can react with diols or hydroxycarboxylic acids via reversible addition–elimination reactions, forming stable esters or diols under mild conditions. This property has been exploited to create biosensors and drug conjugates that require controlled release mechanisms. For example, antibodies or peptides functionalized with boronic acid groups can be designed to release therapeutic payloads only in response to specific biological triggers.

The future prospects for (9-hexyl-9-pentyl-9H-fluoren-2-yl)boronic Acid are vast and multifaceted. As research continues to uncover new applications in photopharmacology, materials science, and bioconjugation chemistry, this compound is poised to play a pivotal role in advancing both academic research and industrial innovation. Its unique combination of structural features—namely the fluorene core substituted with hexyl and pentyl groups—makes it a versatile tool for chemists and biologists alike.

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